4-(3,5-Dioxocyclohexyl)benzoic acid

Descripción general

Descripción

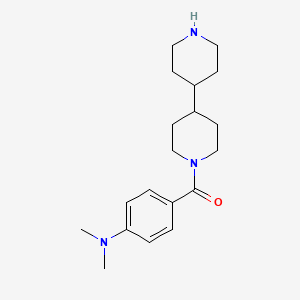

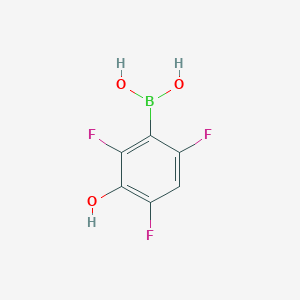

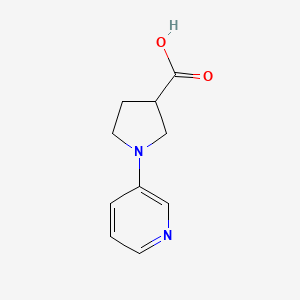

“4-(3,5-Dioxocyclohexyl)benzoic acid” is a synthetic organic compound . It contains a total of 30 bonds, including 18 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aromatic carboxylic acid, 2 aliphatic ketones, and 1 hydroxyl group .

Molecular Structure Analysis

The molecular formula of “4-(3,5-Dioxocyclohexyl)benzoic acid” is C13H12O4 . It contains a total of 29 atoms, including 12 Hydrogen atoms, 13 Carbon atoms, and 4 Oxygen atoms . The molecule has 30 bonds, including 18 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aromatic carboxylic acid, 2 aliphatic ketones, and 1 hydroxyl group .Aplicaciones Científicas De Investigación

- Materials Research and Pharmaceutical Applications

- Benzoic acid (BA) derivatives, including “4-(3,5-Dioxocyclohexyl)benzoic acid”, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications .

- These compounds have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations .

- The introduction of another functional group and its position is found to systematically influence the physical and chemical properties in the substituted BA systems .

- Raman spectroscopic studies and density functional theory (DFT) calculations have been used to study the high-pressure behavior of the –OH and –COOH substituted BA derivatives .

-

Benzylic Oxidations and Reductions

- Benzylic hydrogens of alkyl substituents on a benzene ring, such as in “4-(3,5-Dioxocyclohexyl)benzoic acid”, are activated toward free radical attack .

- These compounds show enhanced reactivity due to the adjacent aromatic ring .

- The susceptibility of alkyl side-chains to oxidative degradation has been observed .

- Such oxidations are normally effected by hot acidic permanganate solutions .

-

Decarboxylative Hydroxylation

- “4-(3,5-Dioxocyclohexyl)benzoic acid” can undergo decarboxylative hydroxylation to synthesize phenols .

- This process is enabled by a radical decarboxylation through ligand to metal charge transfer (LMCT) in copper carboxylates .

- The method overcomes the challenges associated with conventional decarboxylation of benzoic acids .

- It enables a hitherto unknown transformation and can be applied for the late-stage functionalization .

-

Raman Spectroscopic Studies

- Benzoic acid derivatives, including “4-(3,5-Dioxocyclohexyl)benzoic acid”, have been studied using Raman spectroscopic techniques .

- These studies are conducted at ambient conditions and slightly elevated pressures .

- The studies aim to understand the influence of weak, non-bonded interactions in benzoic acid derivatives .

- High pressure Raman spectroscopic work on these compounds provides insight into various interactions, particularly the weak interactions .

-

Enhancement of Water Solubility and Bioactivity

Propiedades

IUPAC Name |

4-(3,5-dioxocyclohexyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c14-11-5-10(6-12(15)7-11)8-1-3-9(4-2-8)13(16)17/h1-4,10H,5-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAYPABXQBCYAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679675 | |

| Record name | 4-(3,5-Dioxocyclohexyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dioxocyclohexyl)benzoic acid | |

CAS RN |

75618-40-5 | |

| Record name | 4-(3,5-Dioxocyclohexyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1393416.png)

![2-[(2-Morpholin-4-ylethyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1393421.png)

![7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1393422.png)

![3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1393426.png)

![Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1393427.png)